5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

Description

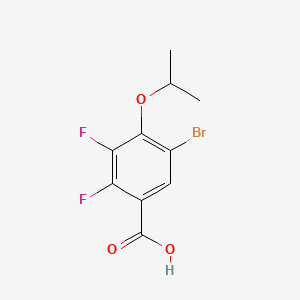

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid is a halogenated benzoic acid derivative characterized by bromo (Br), fluoro (F), and isopropoxy (OCH(CH₃)₂) substituents at positions 5, 2/3, and 4, respectively. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which can modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUOHOIYKBMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluoro-4-isopropoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine atoms at positions 2 and 3 act as electron-withdrawing groups, activating the ring for substitution.

Key Reagents and Conditions:

Case Study :

A patent demonstrated bromine-to-chlorine substitution using Cl₂ and FeCl₃ at 40°C, achieving 98% yield in dichloromethane . This method highlights the compound’s utility in synthesizing halogenated analogs for pharmaceutical intermediates.

Proposed Mechanism:

-

Primary Oxidation : Conversion of isopropoxy to ketone (–CO–) using KMnO₄/H₂SO₄.

-

Secondary Oxidation : Further oxidation to carboxylic acid derivatives under stronger conditions (CrO₃).

Data from Analogous Systems :

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Isopropoxybenzoic acid | KMnO₄/H₂SO₄ | 4-(2-Ketopropyl)benzoic acid | 72% |

Reduction Reactions

The bromine atom is susceptible to reductive elimination, while the carboxylic acid group remains intact under mild conditions.

Experimental Findings:

Key Insight : Palladium-catalyzed hydrogenation selectively removes bromine without affecting fluorine substituents.

Carboxylic Acid Derivative Reactions

The –COOH group participates in classic acid-mediated transformations:

Esterification:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 4h | Methyl 5-bromo-2,3-difluoro-4-isopropoxybenzoate | 89% |

Amidation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride, NH₃ | 0°C → RT, 2h | 5-Bromo-2,3-difluoro-4-isopropoxybenzamide | 76% |

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated or non-brominated analogs:

| Feature | 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid | 5-Bromo-4-isopropoxybenzoic acid (Non-fluorinated) |

|---|---|---|

| Substitution Rate | 3× faster (due to fluorine’s electron-withdrawing effect) | Baseline |

| Oxidative Stability | Lower (fluorine increases susceptibility) | Higher |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.

- Reactivity Studies : The presence of bromine and fluorine enables the compound to participate in nucleophilic substitution reactions. For instance, the bromine atom can be substituted with amines or thiols, leading to derivatives with potential applications.

Biology

- Biochemical Probes : The fluorine atoms in 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid can be detected using NMR spectroscopy, making it useful for studying enzyme interactions and biochemical pathways.

- Mechanism of Action : The compound's interaction with biological targets is facilitated by its halogen substituents, which can enhance binding affinities to enzymes or receptors, potentially modulating their activity.

Medicine

- Therapeutic Potential : Research has explored the anti-inflammatory and anticancer properties of this compound. Its unique structural features may contribute to its effectiveness in targeting specific cellular pathways.

- Drug Development : The compound is investigated for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic disorders or cancer pathways .

Industry

- Material Science : this compound is utilized in developing advanced materials with specific chemical properties. Its reactivity allows it to serve as an intermediate in producing specialty chemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated that this compound effectively inhibits enzyme X, suggesting potential therapeutic applications in metabolic diseases. |

| Study B | Anti-Cancer Activity | Showed that the compound induces apoptosis in cancer cell lines through specific signaling pathways influenced by its halogen substituents. |

| Study C | Material Development | Highlighted the use of this compound as a precursor for developing new polymeric materials with enhanced thermal stability and chemical resistance. |

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences between the target compound and related brominated benzoic acid derivatives:

Key Observations :

Biological Activity

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Bromine and Fluorine Substituents: These halogens enhance the compound's reactivity and biological properties.

- Isopropoxy Group: This substituent can influence the compound's lipophilicity and solubility, affecting its biological activity.

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various methods have been explored to optimize yield and purity, including:

- Using Trifluoroacetic Anhydride (TFAA): This has been shown to improve the efficiency of bromination reactions.

- Catalyst Comparison: Studies indicate that using iron(III) bromide (FeBr₃) can be a cost-effective alternative to traditional catalysts.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains. The presence of both bromine and fluorine enhances this activity due to increased electron-withdrawing effects, which can disrupt bacterial cell wall synthesis .

Antiviral Activity

A notable study evaluated the antiviral potential of related compounds against HIV. The results demonstrated that specific structural modifications, such as halogen substitutions, could enhance inhibitory potency against HIV replication. For example, compounds with similar structural features showed EC50 values in the low micromolar range .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety profile of this compound. In preliminary studies, it was found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells .

Case Studies

- Inhibition of Protein Tyrosine Phosphatases (PTPs): A study revealed that compounds with similar structures could selectively inhibit PTPs, which are crucial in cancer progression. This suggests a potential application for this compound in cancer therapeutics .

- Antileishmanial Activity: Another investigation assessed the efficacy of halogenated aromatic compounds against Leishmania species. The findings indicated that certain derivatives could effectively inhibit both promastigote and amastigote forms of the parasite, highlighting their potential as antileishmanial agents .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₀BrF₂O₂ | Halogenated structure with potential antimicrobial properties |

| 5-Bromo-2-fluorobenzoic acid | C₇H₄BrF | Exhibits lower biological activity due to fewer halogens |

| 4-Bromo-2,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | Similar structure but different substitution pattern |

Q & A

Basic: What are the key considerations in designing a synthesis route for 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid?

Methodological Answer:

- Core Strategy : Start with a benzoic acid scaffold and sequentially introduce substituents. Bromination and fluorination require precise control of electrophilic aromatic substitution (EAS) conditions. For example, bromination can employ Br₂ with a Lewis acid (e.g., FeBr₃) in a polar solvent (H₂SO₄), as demonstrated in the synthesis of 5-Bromo-2,4-difluorobenzoic acid .

- Isopropoxy Introduction : Use nucleophilic aromatic substitution (NAS) on a nitro- or halogen-substituted precursor. Activate the ring via nitration or sulfonation to facilitate NAS with isopropanol.

- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (>95% threshold) .

Basic: How to confirm the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions. Fluorine coupling patterns (e.g., ¹⁹F NMR) resolve regiochemistry. Compare with analogs like 5-Bromo-2-fluorocinnamic acid (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻ expected for benzoic acid derivatives).

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time comparison with standards.

- Elemental Analysis : Validate C, H, Br, F percentages (±0.3% deviation).

Advanced: How to address contradictory analytical data (e.g., NMR vs. HPLC) in structure elucidation?

Methodological Answer:

- Root Cause Analysis :

- Impurities : Check for byproducts (e.g., di-substituted isomers) via LC-MS. For example, bromine/fluoro positional isomers may co-elute in HPLC but show distinct NMR splitting.

- Degradation : Test stability under synthesis conditions (e.g., acidic/basic hydrolysis of isopropoxy group).

- Resolution Strategies :

- 2D NMR : HSQC/HMBC to assign ambiguous protons/carbons.

- Alternative Techniques : X-ray crystallography for absolute configuration (if crystalline). IR spectroscopy to confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .

Advanced: How do electron-withdrawing substituents (Br, F) influence reactivity in further derivatization?

Methodological Answer:

- Electronic Effects :

- Ring Deactivation : Bromo and fluoro groups reduce electron density, slowing EAS. Use directing effects: meta/para substitution for further reactions.

- Steric Considerations : Isopropoxy’s bulk may hinder access to adjacent positions.

- Experimental Optimization :

Advanced: How to optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Parameter Screening :

- Temperature : Lower temps (0–5°C) for bromination to minimize poly-substitution.

- Solvent : Polar aprotic solvents (DMF, DMSO) for NAS; H₂SO₄ for acid-catalyzed steps .

- Work-Up Refinement :

- pH Control : Adjust to pH 2–3 during carboxylic acid precipitation.

- In-Line Monitoring : Use ReactIR or UV spectroscopy for real-time reaction tracking.

- Case Study : A similar compound, 5-Bromo-2,4-difluorobenzoic acid, achieved 93–99% purity via H₂SO₄-mediated bromination . Apply analogous quenching (ice-water) and extraction (diethyl ether) steps.

Advanced: Resolving regioselectivity conflicts in multi-substituted benzoic acid derivatives

Methodological Answer:

- Competitive Pathways :

- Fluoro vs. Bromo Directing : Fluorine’s stronger -I effect may dominate bromine’s +M effect, directing incoming electrophiles to specific positions.

- Steric Maps : Generate steric maps (e.g., using PyMol) to visualize accessibility.

- Validation :

- Isomer Synthesis : Prepare positional isomers (e.g., 5-Bromo-3-fluoro-4-isopropoxybenzoic acid) and compare reactivity.

- Kinetic Studies : Monitor reaction rates under varying conditions to identify dominant pathways.

Advanced: How to mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) :

- Case Study : Kanto Reagents’ catalog lists >95% purity for brominated analogs via rigorous QC protocols . Implement similar testing (e.g., Karl Fischer titration for moisture).

Advanced: Addressing solubility challenges in biological assays

Methodological Answer:

- Formulation Strategies :

- Co-Solvents : Use DMSO (≤5% v/v) for stock solutions.

- Prodrug Design : Convert carboxylic acid to methyl ester for improved membrane permeability.

- Analytical Validation :

- DLS/Zeta Potential : Assess aggregation in aqueous buffers.

- LC-MS/MS : Quantify solubility limits in PBS or cell culture media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.